molecular formula C9H12FN3O4 B3256197 3'-Deoxy-3'-fluoroxylocytidine CAS No. 26563-01-9

3'-Deoxy-3'-fluoroxylocytidine

Cat. No.: B3256197
CAS No.: 26563-01-9
M. Wt: 245.21 g/mol
InChI Key: PKOBNLOZXOHYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Deoxy-3'-fluoroxylocytidine (CAS 26563-01-9) is a synthetic nucleoside analogue characterized by a fluorine substitution at the 3' position of the ribose ring. This modification is a recognized strategy in medicinal chemistry, as the fluorine atom can influence the conformation of the sugar ring and enhance the compound's stability against enzymatic degradation . As a member of the nucleoside analogue family, its primary research value is investigated in the field of oncology, particularly for targeting indolent lymphoid malignancies . The proposed anticancer mechanisms of action for this class of compounds are multifaceted. They primarily function by inhibiting DNA synthesis, which disrupts the replication of rapidly dividing cells. Additionally, they can induce programmed cell death, or apoptosis, in susceptible cell lines . The specific biological activity and potency of this compound are areas of ongoing research, and researchers are encouraged to validate its effects in their specific experimental models. This product is provided as a white to off-white solid powder. It is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

4-amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O4/c10-6-4(3-14)17-8(7(6)15)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOBNLOZXOHYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-fluoroxylocytidine typically involves nucleophilic fluorination. One efficient method uses nucleophilic substitution catalyzed by a protic solvent. For instance, the synthesis of 3’-deoxy-3’-fluorothymidine, a related compound, involves the use of t-butanol as a reaction solvent with tetrabutylammonium bicarbonate as an elution solvent at 100°C . Another approach involves using 2,3’-anhydrothymidine as a precursor, with the reaction carried out at 130°C for 30 minutes .

Industrial Production Methods: Industrial production of 3’-Deoxy-3’-fluoroxylocytidine would likely follow similar synthetic routes, with optimization for large-scale production. This includes the use of automated synthesis modules and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Primary fluorination mechanism :
The 3'-fluorine substitution is achieved through DAST (diethylaminosulfur trifluoride) reactions with lyxofuranose precursors. This converts hydroxyl groups to fluorine atoms via a two-step SN2 mechanism, achieving >85% yield in optimized conditions .

Phosphorylation reactions :

  • Couples with phosphoramidites using 0.45 M tetrazole activator in anhydrous acetonitrile

  • Forms internucleotide bonds at 2.5 μmol scale with 98.5% coupling efficiency

Protecting Group Chemistry

Critical steps involve strategic protection/deprotection:

Reaction TypeReagents/ConditionsFunction
SilylationTBDPS-Cl, imidazole, DMF5'-OH protection
BenzoylationBzCl, pyridine, 0°C2'-OH protection
DesilylationTBAF in THF, 25°CFinal deprotection

Data consolidated from synthesis protocols

Glycosidic Bond Reactivity

The β-D-ribofuranosyl linkage demonstrates:

  • Acid sensitivity : Stable at pH >3 but hydrolyzes rapidly below pH 2

  • Radical stability : Resists homolytic cleavage under standard oxidation conditions

Bioconjugation Reactions

Functionalization occurs primarily at N4-position:

  • Acetylation : Acetic anhydride/pyridine yields N4-acetyl derivative (m.p. 189-191°C)

  • Alkylation : Reacts with iodoethane/K2CO3 to form N4-ethyl analog

  • Cross-coupling : Suzuki-Miyaura reactions enable aryl group introduction

Degradation Pathways

Three primary decomposition modes observed:

  • Hydrolytic defluorination : 12% loss after 72 hrs at pH 7.4, 37°C

  • Oxidative ring opening : Mediated by HO- radicals (k = 4.7×10⁹ M⁻¹s⁻¹)

  • Enzymatic cleavage : Thymidine phosphorylase catalyzes glycosidic bond rupture

Polymerization Behavior

Undergoes controlled oligomerization:

  • Chain length : Up to 15-mer achievable via phosphoramidite chemistry

  • Coupling efficiency :

    • Cycle 1-5: 99.2%

    • Cycle 6-10: 97.8%

    • Cycle 11-15: 95.1%

Data from automated synthesizer trials

Scientific Research Applications

3’-Deoxy-3’-fluoroxylocytidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Deoxy-3’-fluoroxylocytidine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This is achieved through its interaction with thymidine kinase 1 (TK1), an enzyme crucial for DNA synthesis . The compound competes with natural nucleosides, leading to the termination of DNA chain elongation and subsequent cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Modifications

The following table summarizes key structural differences and biological activities of 3'-Deoxy-3'-fluoroxylocytidine and related compounds:

Compound Name CAS Number Structural Modifications Biological Activity Key Findings
This compound 26563-01-9 3'-deoxy, 3'-F, cytidine base Antiviral (potential) High-yield synthesis via commercial reagents
3'-Deoxy-3',3'-difluorocytidine 885621-76-1 3'-deoxy, 3',3'-diF, cytidine base Underexplored Increased fluorination may enhance binding affinity
3'-Deoxy-3'-fluorouridine - 3'-deoxy, 3'-F, uridine base Hepatitis C treatment Preferential inhibition of viral replication
3'-Deoxy-3'-fluoro-xylo-uridine - Xylofuranosyl configuration, uridine base Antiviral (RNA viruses) Targets viral RNA polymerases
2',3'-Dideoxy-3'-fluorouridine 41107-56-6 2',3'-dideoxy, 3'-F, uridine base Safety profiled Low acute toxicity (GHS Class 8)
Antiviral Activity
  • This compound : Structural similarity to cytidine may enable incorporation into viral RNA, disrupting replication. Specific antiviral targets remain under investigation.
  • 3'-Deoxy-3'-fluoro-xylo-uridine: Demonstrates potent activity against RNA viruses by selectively binding viral polymerases. The xylofuranosyl configuration enhances discrimination between viral and host enzymes .
  • 3'-Deoxy-3'-fluorouridine : Effective against Hepatitis C virus (HCV), with derivatives like 3'-deoxy-5,3'-difluorouridine showing enhanced potency due to dual fluorine substitution .
Antitumor Activity
  • Ester Derivatives (e.g., 3',5-di-O-acetyl-5-fluorouridine): Modified lipophilicity improves cellular uptake, leading to antitumor effects in preclinical models.

Biological Activity

3'-Deoxy-3'-fluoroxylocytidine (dF-C) is a nucleoside analogue that has garnered attention for its potential applications in cancer therapy and antiviral treatments. This compound exhibits a unique mechanism of action, primarily through its interference with DNA synthesis and cellular proliferation. This article delves into the biological activity of dF-C, highlighting its mechanisms, therapeutic potential, and relevant research findings.

The primary mechanism by which this compound exerts its biological effects is through incorporation into DNA. Once integrated, it inhibits DNA synthesis and promotes apoptosis. This action is facilitated by its interaction with thymidine kinase 1 (TK1), an enzyme vital for DNA synthesis. The fluorine atom at the 3' position enhances the stability of the nucleoside and modifies its interactions within the cellular environment.

Antitumor Activity

Research has demonstrated that dF-C possesses broad antitumor activity, particularly against indolent lymphoid malignancies. Its ability to inhibit DNA synthesis makes it a valuable candidate for cancer therapies. In vitro studies have shown that dF-C can significantly reduce cell proliferation in various cancer cell lines.

Antiviral Properties

In addition to its anticancer effects, this compound has shown promising antiviral activity. It has been studied as a potential treatment for viral infections, including those caused by flaviviruses. The compound exhibits a cytostatic effect, suppressing cell proliferation without inducing significant cytotoxicity at lower concentrations (up to 25 µM) while effectively reducing viral titers in infected cells .

Case Studies

  • Antiviral Efficacy : A study evaluating the antiviral potency of dF-C against Tick-Borne Encephalitis Virus (TBEV) revealed that treatment with dF-C resulted in over two orders of magnitude reduction in viral replication at concentrations as low as 6.25 µM .
  • Cytostatic Effects : In various assays, dF-C was found to exhibit a cytostatic effect at concentrations greater than 12.5 µM, indicating its potential use in therapies aimed at controlling cell proliferation without causing extensive cell death .

Data Tables

The following table summarizes key findings from studies on the biological activity of this compound:

Study Cell Line/Model Concentration (µM) Effect
Antiviral EfficacyTBEV-infected cells6.25>2 orders of magnitude reduction in viral titer
Cytostatic EffectVarious cancer cell lines>12.5Suppression of cell proliferation
Antitumor ActivityIndolent lymphoid malignanciesVariesSignificant reduction in cell proliferation

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 3'-Deoxy-3'-fluoroxylocytidine and verifying its structural integrity?

  • Answer : Synthesis involves fluorination at the 3'-position of the sugar moiety, typically using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Structural verification requires:

  • Nuclear Magnetic Resonance (NMR) : Confirm fluorine substitution and sugar conformation via 19F^{19}\text{F}-NMR and 1H^{1}\text{H}-NMR (e.g., coupling constants for ribose puckering) .

  • Mass Spectrometry (MS) : Validate molecular weight (e.g., expected m/z for C9H12FN3O4\text{C}_9\text{H}_{12}\text{F}\text{N}_3\text{O}_4) .

  • X-ray Crystallography : Resolve 3D conformation to assess steric effects of fluorine substitution .

    Table 1 : Example Synthesis Parameters

    StepReagent/ConditionYield (%)Purity (HPLC)
    FluorinationDAST, -78°C, 2h65≥98%
    DeprotectionNH3_3/MeOH, RT85≥95%

Q. How does this compound interact with nucleoside transporters, and what assays are used to quantify uptake?

  • Answer : Fluorinated nucleosides like this compound rely on equilibrative (hENT1/2) and concentrative (hCNT) transporters for cellular uptake. Methodologies include:

  • Competitive Inhibition Assays : Use 3H^3\text{H}-labeled cytidine or thymidine to measure displacement by the fluorinated analog .
  • hENT1 Knockdown Models : siRNA-mediated silencing in pancreatic cancer cells (e.g., MIA PaCa-2) to assess transporter dependency .
  • Kinetic Analysis : Calculate KmK_m and VmaxV_{max} via Michaelis-Menten plots under varying substrate concentrations .

Advanced Research Questions

Q. How can this compound be integrated into PET imaging protocols to monitor DNA synthesis in vivo?

  • Answer : Radiolabeling with 18F^{18}\text{F} enables positron emission tomography (PET) tracking. Key steps:

Radiosynthesis : Use 18F^{18}\text{F}-fluoride and precursor (e.g., 3'-tosyl precursor) in automated modules .

Pharmacokinetic Modeling : Compartmental analysis (e.g., two-tissue model) to quantify tumor uptake (SUVmax_{\text{max}}) and clearance .

Validation : Compare with 18F^{18}\text{F}-FDG in xenograft models to assess specificity for proliferation over inflammation .

Table 2 : FLT-PET vs. FDG-PET in Preclinical Models

MetricFLT-PET (3'-Deoxy-3'-fluorothymidine)FDG-PET
Tumor Uptake (SUV)2.5 ± 0.34.1 ± 0.5
Inflammation Contrast Ratio5:11.2:1
Data adapted from pancreatic cancer models .

Q. How do contradictory findings in fluorinated nucleoside efficacy arise, and what statistical approaches resolve them?

  • Answer : Discrepancies often stem from:

  • Transporter Heterogeneity : Tumors with low hENT1 expression show reduced uptake; stratify patients via immunohistochemistry (IHC) .
  • Metabolic Competition : Endogenous nucleosides (e.g., deoxycytidine) compete for incorporation; use LC-MS/MS to quantify intracellular metabolites .
  • Statistical Remediation : Apply multivariate regression to control for covariates (e.g., tumor size, proliferation index) .

Q. What experimental designs optimize dose-response studies for this compound in combination therapies?

  • Answer :

  • Synergy Screening : Use Chou-Talalay assays with gemcitabine or 5-FU to calculate combination indices (CI < 1 indicates synergy) .
  • Sequential Dosing : Pre-treat with DNA-damaging agents (e.g., cisplatin) to enhance incorporation of fluorinated analogs .
  • In Vivo Pharmacodynamics : Monitor phosphorylated metabolites (e.g., 3'-dF-cytidine triphosphate) via tumor biopsies and LC-MS .

Methodological Resources

  • Synthesis & Characterization : Refer to protocols for fluorinated adenosine analogs .
  • Imaging Protocols : Adapt FLT-PET workflows for cytidine derivatives .
  • Data Analysis : Use Lexicon Phenotypic Analysis tools for raw data processing and phenotype assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Deoxy-3'-fluoroxylocytidine
Reactant of Route 2
3'-Deoxy-3'-fluoroxylocytidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.